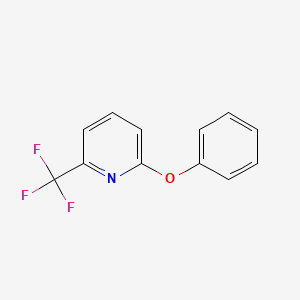

2-Phenoxy-6-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

2-phenoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNCUDJEYJWRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Another approach involves the use of trifluoromethyl-containing building blocks in condensation reactions .

Industrial Production Methods

Industrial production of 2-Phenoxy-6-(trifluoromethyl)pyridine often relies on scalable synthetic routes that ensure high yields and purity. The use of vapor-phase reactions and other advanced techniques can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-Phenoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .

科学研究应用

Chemistry

In organic chemistry, 2-Phenoxy-6-(trifluoromethyl)pyridine serves as an intermediate in synthesizing more complex molecules. Its unique reactivity profile allows it to participate in various reactions, including:

- Substitution reactions : The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic attacks.

- Oxidation and reduction : The compound can undergo redox reactions, leading to the formation of diverse derivatives.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial properties : Studies have shown that trifluoromethylpyridine derivatives can inhibit the growth of various pathogens, including fungi and bacteria. For example, compounds have been found to disrupt fungal respiration biochemistry.

- Antiparasitic activity : Notably, related pyridine derivatives have demonstrated efficacy against Leishmania donovani, suggesting potential applications in treating kinetoplastid diseases.

Medicine

The compound is explored for its therapeutic potential in drug development. Its pharmacokinetic properties are influenced by the trifluoromethyl group, enhancing bioavailability and metabolic stability. Research is ongoing into its use as a scaffold for developing new drugs targeting a range of diseases.

Agrochemicals

This compound is utilized in the agrochemical industry, primarily as a herbicide. Its mechanism involves inhibiting key enzymes in plants, which disrupts their growth. This application is critical for crop protection against weeds.

Specialty Chemicals

The compound is also used in producing specialty chemicals that require specific functional properties imparted by the trifluoromethyl and phenoxy groups.

Antileishmanial Efficacy

A comparative study assessed the efficacy of this compound against Leishmania donovani in animal models. Results indicated significant parasite clearance at therapeutic doses, highlighting its potential as an antileishmanial agent.

Cytotoxicity Assessment

In vitro cytotoxicity assays using human lung fibroblasts revealed that this compound exhibits minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further pharmaceutical development.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Participates in substitution and coupling reactions |

| Biology | Antimicrobial agent | Effective against fungi; disrupts respiration |

| Medicine | Drug development | Shows favorable pharmacokinetics; low toxicity |

| Agrochemicals | Herbicide | Inhibits plant growth enzymes; effective against weeds |

作用机制

The mechanism of action of 2-Phenoxy-6-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, while others may interact with cellular receptors . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties .

相似化合物的比较

Comparison with Structural Analogs

Trifluoromethyl Group Position and Electronic Properties

The trifluoromethyl group is critical for enhancing lipophilicity and metabolic stability. However, the position and electronic nature of additional substituents significantly influence activity:

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f): At 3 μM, this analog showed 82% cell viability in neuroprotective assays, comparable to reference compounds. The aminomethyl group at the 3-position balances electron-withdrawing and donating effects, but its activity drops to 74% at 0.1 μM .

- 4-Methyl derivative (9i) : Substitution at the 4-position with a methyl group increased cell viability to 136%, suggesting enhanced cell proliferation effects. However, this derivative exhibited instability in solvent storage .

Phenoxy vs. Other Aromatic Substituents

- 2-Amino-6-(trifluoromethyl)pyridine: Replacing phenoxy with an amino group reduces LOXL2 inhibition potency, underscoring the phenoxy group’s role in binding interactions .

- 4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine : This analog incorporates bulkier substituents, which may improve target affinity but reduce solubility compared to the parent compound .

Structural Analogues in Drug Development

Positional Isomerism and Activity Trends

- 4-Trifluoromethoxy benzylamine (9g) : Substitution at the 4-position retained 81% cell viability but showed lower molecular polarity optimization (MPO) scores (3.67), indicating suboptimal drug-like properties .

- 3-Methoxy derivative (9l) : Increased activity (87% viability) compared to the 4-methoxy analog (80%), highlighting the importance of substituent orientation .

Key Research Findings

- LOXL2 Inhibition: The phenoxy group in this compound derivatives facilitates irreversible binding to LOXL2’s catalytic lysine, a mechanism absent in amino- or methyl-substituted analogs .

- Neuroprotection : Trifluoromethylpyridines with electron-donating groups (e.g., 4-methyl) enhance cell viability, while electron-withdrawing groups (e.g., trifluoromethoxy) maintain activity but reduce MPO scores .

- Structural Flexibility : Modifications at the 3- or 4-positions of the pyridine ring yield divergent biological outcomes, emphasizing the need for precise substituent engineering .

生物活性

2-Phenoxy-6-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenoxy group and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine derivatives exhibit notable antimicrobial activity. For instance, trifluoromethyl-substituted pyridines have been shown to interfere with the respiration biochemistry of fungi, enhancing their fungicidal properties compared to other halogenated derivatives .

Antiparasitic Activity

A study highlighted the efficacy of related pyridine derivatives against Leishmania donovani, demonstrating their potential as antileishmanial agents. The structure-activity relationship (SAR) investigations revealed that certain modifications in the pyridine structure could enhance activity against kinetoplastid diseases, suggesting similar potential for this compound .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary assays indicated that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further anticancer research .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular metabolism, which could lead to disrupted growth in pathogens and cancer cells.

- Cell Signaling Modulation : The compound may influence signaling pathways associated with inflammation and cell proliferation, contributing to its therapeutic effects.

- Membrane Interaction : The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets .

Case Studies

- Antileishmanial Efficacy : In a comparative study involving various pyridine derivatives, this compound was assessed for its ability to clear parasites in in vivo models. Results indicated significant parasite clearance at specific dosages, highlighting its potential as a therapeutic agent against leishmaniasis .

- Cytotoxicity Assessment : A cytotoxicity assay using human lung fibroblasts demonstrated that this compound exhibits minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Phenoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, 2-chloro-6-(trifluoromethyl)pyridine can react with phenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO or DMF at 80–120°C. Monitoring reaction progress via HPLC or GC-MS ensures optimal conversion .

- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., Pd catalysts for cross-coupling) critically affect regioselectivity and yield. Excess phenol may reduce byproducts like dimerization .

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.

- Structural Confirmation : H/C NMR to verify substitution patterns; IR spectroscopy for functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

- Elemental Analysis : Combustion analysis or HRMS to confirm molecular formula .

Q. What safety protocols are essential when handling this compound in the lab?

- Safety Measures :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as analogs like 2-chloro-6-(trifluoromethyl)pyridine are irritants .

- Work in a fume hood due to potential volatile byproducts.

- Store in airtight containers away from light/moisture to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Optimization Strategies :

- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer phenoxy group placement, followed by deprotection .

- Metal Catalysis : Use Pd/Cu-mediated C-O coupling for sterically hindered substrates.

- Computational Modeling : DFT calculations predict electronic effects of the trifluoromethyl group on reaction pathways .

Q. What mechanisms underlie the biological activity of this compound derivatives, such as LOXL2 inhibition?

- Mechanistic Insights :

- Derivatives like PAT-1251 irreversibly inhibit LOXL2 by forming covalent bonds with the enzyme’s active-site lysine residues.

- Kinetic Studies : Use fluorescence-based assays (e.g., Amplex Red) to measure allysine oxidation inhibition.

- SAR Analysis : Modify the phenoxy group’s substituents to balance potency and selectivity over LOX isoforms .

Q. How do stability and degradation profiles of this compound impact long-term storage?

- Stability Assessment :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via LC-MS.

- Identification of Degradants : Common issues include hydrolysis of the trifluoromethyl group or oxidation of the pyridine ring. Stabilize with antioxidants (e.g., BHT) or desiccants .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Data Reconciliation :

- Batch Variability : Ensure compound purity (>98% by HPLC) and confirm stereochemistry (e.g., chiral HPLC for enantiomers).

- Assay Conditions : Standardize cell-based vs. enzymatic assays; differences in buffer pH or cofactor availability may explain discrepancies .

Cross-Disciplinary Applications

Q. How can computational methods enhance the design of this compound-based inhibitors?

- In Silico Approaches :

- Docking Simulations : Map ligand-enzyme interactions (e.g., with LOXL2’s catalytic domain using AutoDock Vina).

- MD Simulations : Assess binding stability over time (100+ ns trajectories).

- QSAR Models : Corolate electronic descriptors (HOMO/LUMO) with inhibitory activity .

Q. What role does the trifluoromethyl group play in the physicochemical properties of this compound?

- Property Modulation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。